molecular formula C13H10FNO2 B578307 6-(3-Fluoro-4-methylphenyl)picolinic acid CAS No. 1261904-70-4

6-(3-Fluoro-4-methylphenyl)picolinic acid

Cat. No.: B578307
CAS No.: 1261904-70-4
M. Wt: 231.226
InChI Key: SSMDRGRPDSFUDA-UHFFFAOYSA-N
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Description

6-(3-Fluoro-4-methylphenyl)picolinic acid (CAS: 1261904-70-4) is a picolinic acid derivative featuring a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring attached to the pyridine moiety.

Properties

IUPAC Name

6-(3-fluoro-4-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-5-6-9(7-10(8)14)11-3-2-4-12(15-11)13(16)17/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMDRGRPDSFUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687190
Record name 6-(3-Fluoro-4-methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-70-4
Record name 6-(3-Fluoro-4-methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

6-(3-Fluoro-4-methylphenyl)picolinic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(3-Fluoro-4-methylphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-4-methylphenyl)picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 6-(3-Fluoro-4-methylphenyl)picolinic acid with five analogous compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Solubility (Key Solvents) Notable Properties
This compound 3-F, 4-CH₃ C₁₃H₁₀FNO₂ 231.22 DMSO Solid, likely crystalline
6-(4-Fluorophenyl)picolinic acid 4-F C₁₂H₈FNO₂ 217.20 Not reported Solid (analogous derivatives)
5-(3-Fluorophenyl)picolinic acid 3-F (on pyridine C5) C₁₂H₈FNO₂ 217.20 Ethanol, DMSO Solid, moderate solubility
6-(2-Fluorophenyl)picolinic acid 2-F C₁₂H₈FNO₂ 217.20 DMSO Solid, used in drug intermediates
6-(4-Fluoro-3-methoxyphenyl)picolinic acid 4-F, 3-OCH₃ C₁₃H₁₀FNO₃ 247.22 Not reported Potential enzyme inhibitor
5-(4-(Trifluoromethoxy)phenyl)picolinic acid 4-CF₃O C₁₃H₈F₃NO₃ 283.21 Organic solvents High lipophilicity

Key Observations :

  • Substituent Effects: Fluorine position significantly impacts electronic properties. For example, 6-(2-Fluorophenyl)picolinic acid (2-F substitution) may exhibit stronger electron-withdrawing effects compared to 6-(3-Fluoro-4-methylphenyl) derivatives, altering reactivity .
  • Molecular Weight : All compounds fall within 217–283 g/mol, suitable for drug-like properties.
Enzyme Inhibition
  • Metallo-β-Lactamase (MBL) Inhibition: Phosphonomethyl-substituted derivatives (e.g., 18a–h) exhibit IC₅₀ values in the micromolar range, with substituents like hydroxyphenyl enhancing activity . this compound’s fluorine and methyl groups may similarly modulate binding to MBL active sites, though specific data are lacking.
  • New Delhi Metallo-β-lactamase-1 (NDM-1) :
    • Derivatives with benzyl or thiophene groups (e.g., 6-(Benzylcarbamoyl)picolinic acid) show moderate inhibition (35–87% yield), suggesting substituent bulk influences efficacy .
Metal Chelation
  • Mercury(II) complexes with picolinic acid derivatives form coordination polymers or mononuclear structures depending on solvent and halide presence. For example, {[HgCl(pic)]}n forms 1-D polymers, while [HgCl(pic)(picH)] is mononuclear . The target compound’s fluorine and methyl groups could alter coordination geometry compared to unsubstituted picolinic acid.

Stability and Degradation

  • Microbial degradation of picolinic acid derivatives (e.g., by Arthrobacter sp.) produces hydroxylated metabolites . Fluorine’s electronegativity may slow enzymatic cleavage in this compound compared to non-fluorinated analogs.

Biological Activity

6-(3-Fluoro-4-methylphenyl)picolinic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound comprises a picolinic acid moiety substituted with a 3-fluoro-4-methylphenyl group. This structural modification is significant as it influences the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating cellular penetration and interaction with target proteins.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : It has been shown to reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage.
  • Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative disease therapies.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Table 1: Biological Activity Summary of this compound

Activity TypeEffectReference
AntioxidantReduces oxidative stress
NeuroprotectivePrevents neuronal apoptosis
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Neuroprotection in Cellular Models

In a study assessing the neuroprotective effects of this compound, researchers found that treatment with the compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents. The mechanism was linked to the inhibition of caspase activation, a key player in the apoptotic pathway.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. It was demonstrated that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was mediated through the suppression of NF-kB signaling pathways.

Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of picolinic acid derivatives. For instance, variations in substituents can lead to substantial differences in potency and selectivity toward specific targets. The fluorine substitution in this compound has been shown to enhance binding affinity to certain receptors compared to its non-fluorinated counterparts.

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